molecular formula C16H26OS B5176863 1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene

1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5176863
M. Wt: 266.4 g/mol
InChI Key: YQUPPSWOOWOVII-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a 5-propan-2-ylsulfanylpentoxy group

Properties

IUPAC Name

1,3-dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-13(2)18-12-7-5-6-11-17-16-14(3)9-8-10-15(16)4/h8-10,13H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPPSWOOWOVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene with 5-bromo-2-(propan-2-ylsulfanyl)pentane under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene: Lacks the 5-propan-2-ylsulfanylpentoxy group, making it less versatile in terms of chemical reactivity.

    2-(5-propan-2-ylsulfanylpentoxy)benzene: Similar structure but without the methyl groups, affecting its physical and chemical properties.

    1,3-Dimethyl-2-(5-methylsulfanylpentoxy)benzene: Contains a methylsulfanyl group instead of a propan-2-ylsulfanyl group, leading to different reactivity and applications.

Uniqueness

1,3-Dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both methyl and 5-propan-2-ylsulfanylpentoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

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